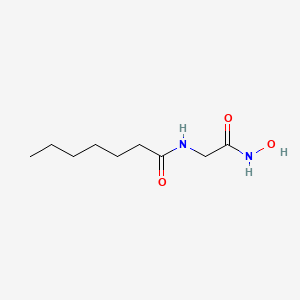
2,2'-Bis(8-hexyliminomethyl-3-methyl-4-isopropyl-1,6,7-trihydroxynaphthalene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bis(8-hexyliminomethyl-3-methyl-4-isopropyl-1,6,7-trihydroxynaphthalene) is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and iminomethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(8-hexyliminomethyl-3-methyl-4-isopropyl-1,6,7-trihydroxynaphthalene) typically involves multi-step organic reactions. The initial steps often include the formation of the naphthalene core, followed by the introduction of hydroxyl groups through hydroxylation reactions. Subsequent steps involve the addition of iminomethyl and alkyl substituents under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bis(8-hexyliminomethyl-3-methyl-4-isopropyl-1,6,7-trihydroxynaphthalene) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The iminomethyl groups can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield naphthoquinones, while reduction of the iminomethyl groups may produce primary amines.
Applications De Recherche Scientifique
2,2’-Bis(8-hexyliminomethyl-3-methyl-4-isopropyl-1,6,7-trihydroxynaphthalene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s hydroxyl and iminomethyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its unique structure may have potential therapeutic applications, such as in the development of new drugs or as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2,2’-Bis(8-hexyliminomethyl-3-methyl-4-isopropyl-1,6,7-trihydroxynaphthalene) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the iminomethyl groups may participate in covalent bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other naphthalene derivatives with hydroxyl and iminomethyl groups, such as:
- 2,2’-Bis(8-aminomethyl-3-methyl-4-isopropyl-1,6,7-trihydroxynaphthalene)
- 2,2’-Bis(8-hydroxymethyl-3-methyl-4-isopropyl-1,6,7-trihydroxynaphthalene)
Uniqueness
What sets 2,2’-Bis(8-hexyliminomethyl-3-methyl-4-isopropyl-1,6,7-trihydroxynaphthalene) apart is its specific combination of substituents, which confer unique chemical and biological properties. The hexyliminomethyl groups, in particular, provide distinct hydrophobic and electronic characteristics that influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
73816-73-6 |
|---|---|
Formule moléculaire |
C42H56N2O6 |
Poids moléculaire |
684.9 g/mol |
Nom IUPAC |
8-(hexyliminomethyl)-2-[8-(hexyliminomethyl)-1,6,7-trihydroxy-3-methyl-4-propan-2-ylnaphthalen-2-yl]-3-methyl-4-propan-2-ylnaphthalene-1,6,7-triol |
InChI |
InChI=1S/C42H56N2O6/c1-9-11-13-15-17-43-21-29-37-27(19-31(45)39(29)47)33(23(3)4)25(7)35(41(37)49)36-26(8)34(24(5)6)28-20-32(46)40(48)30(38(28)42(36)50)22-44-18-16-14-12-10-2/h19-24,45-50H,9-18H2,1-8H3 |
Clé InChI |
PPXRONDXIILDOT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN=CC1=C2C(=CC(=C1O)O)C(=C(C(=C2O)C3=C(C4=C(C(=C(C=C4C(=C3C)C(C)C)O)O)C=NCCCCCC)O)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


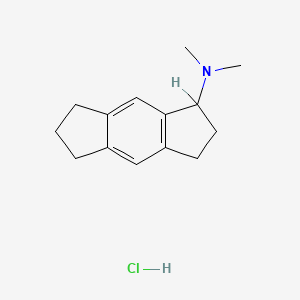

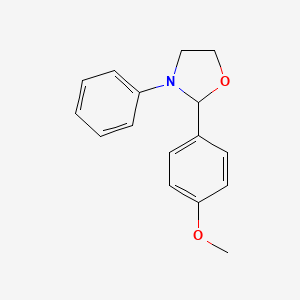

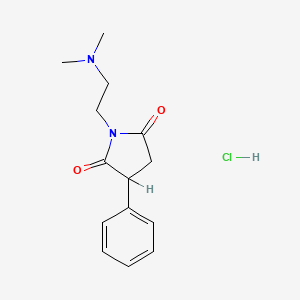
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)
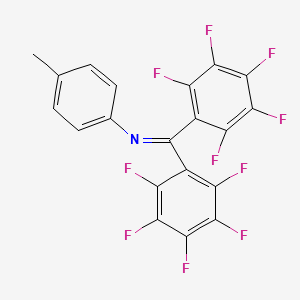
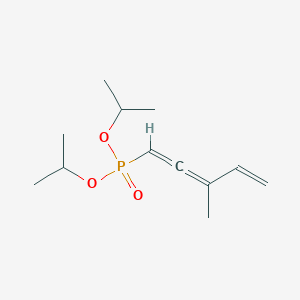
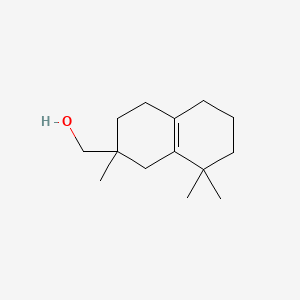
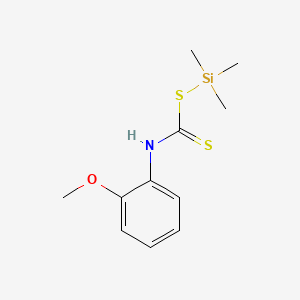
![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)
